molecular formula C13H8FNO4 B6391620 6-(4-Carboxy-3-fluorophenyl)picolinic acid, 95% CAS No. 1261986-21-3

6-(4-Carboxy-3-fluorophenyl)picolinic acid, 95%

Cat. No. B6391620
CAS RN: 1261986-21-3
M. Wt: 261.20 g/mol
InChI Key: KFMMVDKEBKMAGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Carboxy-3-fluorophenyl)picolinic acid (6-CFPPA), also known as 4-carboxy-3-fluorophenylpicolinic acid, is a compound whose structure is related to pyridine, an aromatic heterocyclic compound. It is an important intermediate in the synthesis of several drugs and pesticides. 6-CFPPA has a wide range of applications in scientific research, from the study of biochemical and physiological effects to its use as a reagent in laboratory experiments.

Scientific Research Applications

6-CFPPA has been used in a wide range of scientific research applications. It has been used as a reagent for the synthesis of several drugs and pesticides. In addition, it has been used in the study of the mechanism of action of various enzymes, such as cytochrome P450, and in the study of the structure-activity relationships of various compounds. It has also been used as a model compound for the development of new drugs and for the study of metabolic pathways.

Mechanism of Action

The mechanism of action of 6-CFPPA is not yet fully understood. However, it is thought to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also thought to interfere with the activity of other enzymes, such as those involved in the synthesis of fatty acids and other lipids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-CFPPA are not yet fully understood. However, it has been found to be an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been found to interfere with the activity of other enzymes, such as those involved in the synthesis of fatty acids and other lipids. In addition, it has been found to have an effect on the expression of certain genes, which may have implications for the development of new drugs and therapies.

Advantages and Limitations for Lab Experiments

The use of 6-CFPPA in laboratory experiments has several advantages and limitations. On the one hand, it is a relatively inexpensive and readily available compound, making it an attractive reagent for use in the synthesis of various compounds. On the other hand, it can be difficult to obtain a pure sample of 6-CFPPA, as it is often contaminated with other compounds. In addition, its mechanism of action is not yet fully understood, making it difficult to predict the effects of its use in laboratory experiments.

Future Directions

There are a number of potential future directions for the use of 6-CFPPA in scientific research. One potential direction is the development of new drugs and therapies based on its mechanism of action. Another potential direction is the use of 6-CFPPA as a model compound for the study of metabolic pathways and the structure-activity relationships of various compounds. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 6-CFPPA, as well as its potential applications in drug delivery and drug targeting. Finally, further research could be conducted to improve the synthesis of 6-CFPPA and to develop methods for the purification of the compound.

Synthesis Methods

6-CFPPA is derived from the condensation of pyridine-3-carboxylic acid and 4-fluoroaniline in the presence of sulfuric acid. The reaction is conducted in an inert atmosphere, such as nitrogen, and is typically performed at a temperature range of 80 to 100 °C. The reaction product is then extracted and purified by chromatography or recrystallization.

properties

IUPAC Name

6-(4-carboxy-3-fluorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-9-6-7(4-5-8(9)12(16)17)10-2-1-3-11(15-10)13(18)19/h1-6H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMMVDKEBKMAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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